Scoulerine

Overview

Description

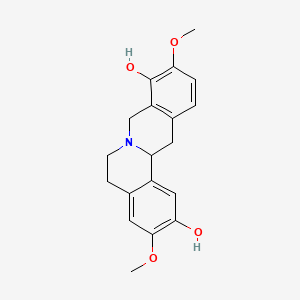

Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid. It is derived directly from (S)-reticuline through the action of berberine bridge enzyme. This compound is a precursor of other benzylisoquinoline alkaloids, notably berberine, noscapine, (S)-tetrahydropalmatine, and (S)-stylopine, as well as the alkaloids protopine and sanguinarine . It is found in many plants, including opium poppy, Croton flavens, and certain plants in the genus Erythrina .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scoulerine can be synthesized through various methods. One notable method involves the biocatalytic synthesis using berberine bridge enzyme. This enzyme enables an aerobic oxidative carbon-carbon bond formation, transforming benzylisoquinolines to berbines . Another method involves the Bischler–Napieralski reaction, which has been employed in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound often involves biocatalytic steps due to their efficiency, high stereoselectivity, and flexibility. These methods are particularly useful in setting up the carbon framework of the organic molecules .

Chemical Reactions Analysis

Types of Reactions: Scoulerine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of berberine, while reduction can yield tetrahydroberberine derivatives .

Scientific Research Applications

Scoulerine has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various benzylisoquinoline alkaloids.

Medicine: this compound exhibits anti-mitotic properties and has been shown to bind to tubulin, making it a potential candidate for cancer treatment.

Industry: this compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Scoulerine exerts its effects through multiple mechanisms:

Binding to Tubulin: this compound binds to tubulin and exhibits a dual mode of action with both microtubule stabilization and tubulin polymerization inhibition.

Cell Cycle Arrest: It induces G2 or M-phase cell cycle arrest, leading to the breakdown of the microtubule network and activation of apoptosis.

Receptor Interactions: this compound acts as an antagonist at the α2-adrenoceptor, α1D-adrenoceptor, and 5-HT receptor, and as an agonist at the GABA A receptor.

Comparison with Similar Compounds

Scoulerine is unique among benzylisoquinoline alkaloids due to its dual mode of action on microtubules. Similar compounds include:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Noscapine: Used as a cough suppressant and studied for its anti-cancer properties.

Tetrahydropalmatine: Exhibits analgesic and sedative effects.

Stylopine: Known for its anti-inflammatory and analgesic properties.

This compound’s unique ability to both stabilize microtubules and inhibit tubulin polymerization sets it apart from these similar compounds .

Properties

IUPAC Name |

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895057 | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-72-5, 605-34-5, 6451-73-6 | |

| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoulerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

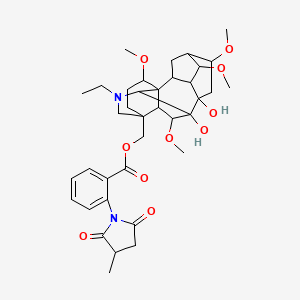

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)

![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)

![propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1208892.png)

![N-[(2R,4S)-2-methyl-1-(1-oxopropyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B1208893.png)